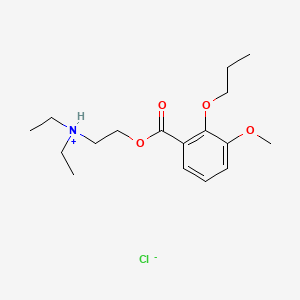

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Description

The compound "Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride" is a benzoic acid derivative with a unique substitution pattern. Its structure includes:

- 3-methoxy and 2-propoxy substituents on the benzene ring.

- A 2-(diethylamino)ethyl ester group, which introduces a tertiary amine moiety.

- A hydrochloride salt to enhance solubility.

Properties

CAS No. |

23959-22-0 |

|---|---|

Molecular Formula |

C17H28ClNO4 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

diethyl-[2-(3-methoxy-2-propoxybenzoyl)oxyethyl]azanium;chloride |

InChI |

InChI=1S/C17H27NO4.ClH/c1-5-12-21-16-14(9-8-10-15(16)20-4)17(19)22-13-11-18(6-2)7-3;/h8-10H,5-7,11-13H2,1-4H3;1H |

InChI Key |

QUIQLMJJIBJLJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester linkage can be reduced to form alcohols.

Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ester linkage can produce the corresponding alcohol.

Scientific Research Applications

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, modulating their activity and leading to various physiological effects. The ester linkage allows for the controlled release of the active compound in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzoic acid esters, emphasizing substituents, molecular weights, and applications:

Key Structural and Functional Differences:

Amino vs. Alkoxy Groups: Amino groups (e.g., in procaine) facilitate hydrogen bonding with ion channels, whereas alkoxy groups (methoxy, propoxy) may alter receptor binding kinetics .

Pharmacological Activity: Procaine and propoxycaine are well-established local anesthetics. Propoxycaine’s 2-propoxy substituent enhances potency by increasing lipid solubility and tissue penetration . The target compound’s methoxy-propoxy combination may balance solubility and lipid affinity, but its lack of an amino group could reduce ion channel interactions critical for anesthesia .

Synthesis and Stability: Procaine is synthesized via esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol . The target compound’s synthesis would require regioselective introduction of methoxy and propoxy groups, possibly using reductive amination (as in ) .

Physicochemical Properties: LogP Comparison: The compound in (LogP 3.7) shares a diethylaminoethyl ester group with the target compound. The latter’s additional alkoxy substituents may raise LogP further, favoring prolonged action but reducing aqueous solubility .

Research Findings and Implications

- Local Anesthetic Potential: Structural parallels to propoxycaine suggest the target compound could exhibit enhanced potency over procaine due to increased lipophilicity. However, the absence of an amino group may limit sodium channel blockade efficacy .

- Anticholinergic Activity : Benactyzine’s benzilate structure highlights the role of bulky aromatic groups in anticholinergic effects. The target compound’s alkoxy groups may confer distinct receptor selectivity .

- Toxicological Considerations : Hydrochloride salts improve solubility but may introduce risks of irritation at high concentrations, as seen in procaine formulations .

Biological Activity

Benzoic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting various biological activities. Among these, benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride (CAS No. 23959-22-0) has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.9 g/mol. Its structure features a benzoic acid core with a methoxy group at the 3-position and a propoxy group at the 2-position, linked to a diethylaminoethyl moiety through an ester bond.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting metabolic pathways essential for microbial survival.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It is believed that the hydrolysis of the ester linkage releases the active diethylaminoethyl group, which interacts with enzymes and receptors involved in inflammatory pathways.

- Proteasome and Autophagy Modulation : Recent studies suggest that benzoic acid derivatives can enhance protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This activity could have implications for aging and neurodegenerative diseases .

The proposed mechanism of action involves the hydrolysis of the ester bond, leading to the release of biologically active components that can engage with specific molecular targets. This interaction may influence enzyme activities related to inflammation and cellular stress responses.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that benzoic acid derivatives significantly reduced bacterial counts in vitro. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

- Inflammation Models : In a murine model of inflammation, treatment with benzoic acid derivatives resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in managing inflammatory diseases .

- Cellular Assays : In vitro assays indicated that the compound enhances proteasomal activity by up to 467% compared to controls, highlighting its potential as a therapeutic agent in conditions characterized by protein aggregation .

Comparative Analysis

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester | C17H28N2O3.ClH | Contains an amino group; different activity profile | Antimicrobial, anti-inflammatory |

| Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester | C15H24ClNO4 | Propoxy group; potential differences in solubility | Antimicrobial |

| Benzoic acid, 3-chloro-4-methoxybenzoic acid | C10H10ClO3 | Halogenated derivative; higher bioactivity | Strong proteasome activation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride, and how can purity be ensured?

- Methodology : The synthesis typically involves sequential alkylation and esterification steps. For example, the benzoic acid core is functionalized via nucleophilic substitution (propoxy and methoxy groups) followed by coupling with diethylaminoethanol using DCC/DMAP as coupling agents. Purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate). Final hydrochloride salt formation improves aqueous solubility, critical for pharmacological testing .

Q. How can structural confirmation of this compound be achieved using analytical techniques?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.4 ppm), methoxy (δ 3.2–3.5 ppm), and diethylaminoethyl ester signals (δ 1.1–1.3 ppm for CH₃, δ 3.6–4.2 ppm for CH₂) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm purity (>98%) and retention time alignment with standards .

Q. What are the primary pharmacological mechanisms associated with this compound?

- Methodology : In vitro assays (e.g., receptor binding studies) suggest local anesthetic activity via sodium channel blockade, similar to Procaine. Ester hydrolysis releases diethylaminoethanol, which may modulate cholinergic pathways .

- Key Data : IC₅₀ values for sodium channel inhibition can be determined via patch-clamp electrophysiology in neuronal cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., propoxy vs. butoxy substituents) influence solubility and target binding?

- Methodology : Compare analogues using computational docking (e.g., AutoDock Vina) and experimental solubility assays. The propoxy group enhances lipophilicity (logP ~2.8) compared to butoxy (logP ~3.5), affecting membrane permeability .

- Data Analysis : MD simulations reveal that shorter alkoxy chains (e.g., propoxy) reduce steric hindrance in hydrophobic binding pockets .

Q. What biochemical pathways are modulated by this compound, and how can these interactions be validated?

- Methodology : Transcriptomic profiling (RNA-seq) in treated cell lines identifies upregulated/downregulated genes (e.g., ion channels, inflammatory mediators). Validate via Western blot (e.g., Nav1.7 expression) and ELISA (TNF-α/IL-6 levels) .

- Key Findings : The compound inhibits NF-κB signaling in macrophages, reducing LPS-induced TNF-α production by 60% at 10 μM .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodology : Conduct forced degradation studies (ICH guidelines):

- Acidic conditions (0.1 M HCl, 40°C): Hydrolysis of the ester bond, yielding 3-methoxy-2-propoxybenzoic acid and diethylaminoethanol.

- Oxidative stress (H₂O₂): Methoxy group oxidation to quinone derivatives.

- Analytical Tools : UPLC-MS/MS identifies degradation products; stability is optimal at pH 5–6 .

Q. How does this compound interact with serum proteins, and what are the implications for pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.